molecular formula C10H13N3O4S B1350861 1-[(3-Nitrophenyl)sulfonyl]piperazine CAS No. 89474-78-2

1-[(3-Nitrophenyl)sulfonyl]piperazine

Cat. No.: B1350861
CAS No.: 89474-78-2
M. Wt: 271.3 g/mol
InChI Key: WTPICTPGGQCHOU-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H13N3O4S. It is known for its applications in various fields of scientific research, including drug discovery, organic synthesis, and medicinal chemistry. The compound is characterized by the presence of a piperazine ring substituted with a 3-nitrophenylsulfonyl group, which imparts unique chemical properties.

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]piperazine is widely used in scientific research due to its diverse reactivity and potential as a building block for various compounds. Some of its applications include:

    Drug Discovery: It serves as a precursor for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound is used in the preparation of complex organic molecules through various chemical transformations.

    Medicinal Chemistry: It is employed in the design and synthesis of potential therapeutic agents.

    Proteomics Research: The compound is used in the study of protein interactions and functions.

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+3-Nitrobenzenesulfonyl chlorideThis compound+HCl\text{Piperazine} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+3-Nitrobenzenesulfonyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include palladium on carbon for reduction, sodium hydroxide for substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

1-[(3-Nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-[(4-Nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    1-Benzyl-4-[(3-Nitrophenyl)sulfonyl]piperazine: Contains a benzyl group on the piperazine ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-2-1-3-10(8-9)18(16,17)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPICTPGGQCHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397299
Record name 1-[(3-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89474-78-2
Record name 1-[(3-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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